6-Bromo-3-oxabicyclo[3.1.0]hexane
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Overview
Description
6-Bromo-3-oxabicyclo[3.1.0]hexane is a bicyclic organic compound with the molecular formula C5H7BrO. It is characterized by a three-membered oxirane ring fused to a cyclopropane ring, with a bromine atom attached to the cyclopropane ring. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 6-Bromo-3-oxabicyclo[3.1.0]hexane can be achieved through several synthetic routes. One common method involves the reduction of 6,6-dibromo-3-oxabicyclo[3.1.0]hexane using various reducing agents such as zinc-acetic acid, zinc-ethanolic potassium hydroxide, tributyltin hydride, and n-butyl-lithium followed by water . The reaction conditions vary depending on the reducing agent used, with zinc-acetic acid and zinc-ethanolic potassium hydroxide providing selective removal of the endo-bromine, while tributyltin hydride and n-butyl-lithium followed by water offer different stereoselectivities .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-3-oxabicyclo[3.1.0]hexane undergoes various types of chemical reactions, including reduction, substitution, and stereospecific reactions. For example, the compound can be reduced using zinc-acetic acid or zinc-ethanolic potassium hydroxide to selectively remove the endo-bromine . It also undergoes stereospecific reactions with butyl-lithium followed by carbon dioxide, retaining the configuration of the starting material .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include zinc, acetic acid, potassium hydroxide, tributyltin hydride, n-butyl-lithium, and carbon dioxide . The reaction conditions vary depending on the desired product and the specific reaction being performed.
Major Products Formed: The major products formed from the reactions of this compound include various stereoisomers of the compound, as well as carboxylic acids when reacted with butyl-lithium followed by carbon dioxide .
Scientific Research Applications
6-Bromo-3-oxabicyclo[3.1.0]hexane has several scientific research applications, particularly in the fields of organic chemistry and medicinal chemistry. Its unique structure makes it a valuable building block for the synthesis of more complex molecules. It is used in the study of stereospecific reactions and the development of new synthetic methodologies . Additionally, the compound’s reactivity and stability make it a useful intermediate in the synthesis of pharmaceuticals and other biologically active compounds .
Mechanism of Action
The mechanism of action of 6-Bromo-3-oxabicyclo[3.1.0]hexane involves its reactivity towards various reagents and its ability to undergo stereospecific reactions. The molecular targets and pathways involved depend on the specific reaction being performed. For example, in reduction reactions, the compound interacts with reducing agents to selectively remove the bromine atom, while in substitution reactions, it can react with nucleophiles to form new bonds .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 6-Bromo-3-oxabicyclo[3.1.0]hexane include other bicyclic compounds with oxirane and cyclopropane rings, such as 6,6-dibromo-3-oxabicyclo[3.1.0]hexane and 6-(bromomethyl)-3-oxabicyclo[3.1.0]hexane .
Uniqueness: The uniqueness of this compound lies in its specific stereochemistry and reactivity. The compound’s ability to undergo stereospecific reactions with high retention of configuration makes it a valuable tool in synthetic organic chemistry . Additionally, its stability and reactivity towards various reagents make it a versatile intermediate for the synthesis of more complex molecules .
Properties
IUPAC Name |
6-bromo-3-oxabicyclo[3.1.0]hexane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO/c6-5-3-1-7-2-4(3)5/h3-5H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPLRTUCUZWSSQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2Br)CO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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